molecular formula C9H16N2O B7842833 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone

1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone

Cat. No.: B7842833
M. Wt: 168.24 g/mol
InChI Key: WBDYIJIPWFTKQF-UHFFFAOYSA-N
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Description

1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone is a spirocyclic compound featuring a diazaspiro[4.4]nonane core with an acetyl group (ethanone) attached to one nitrogen atom. This scaffold is structurally unique due to its fused bicyclic system, which imparts conformational rigidity and enhances binding specificity in biological systems.

Properties

IUPAC Name

1-(2,7-diazaspiro[4.4]nonan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(12)11-5-3-9(7-11)2-4-10-6-9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDYIJIPWFTKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-Type Cyclization

The spiro[4.4]nonane scaffold can be constructed via a modified Biginelli reaction, a three-component cyclocondensation between a β-keto ester, aldehyde, and urea/thiourea derivative. In one protocol, ethyl acetoacetate reacts with 2-bromo-4-fluorobenzaldehyde and 2-thiazolecarboxamidine hydrochloride under acidic conditions to form a dihydropyrimidinone intermediate. Sodium acetate in ethanol at reflux facilitates this step, yielding a cyclized product that serves as a precursor for further functionalization.

A critical modification involves bromination of the intermediate using N-bromosuccinimide (NBS) in dichloromethane. This introduces a bromine atom at the C6 position, enabling subsequent nucleophilic substitution with spirocyclic amines. For example, treatment with 2,7-diazaspiro[4.4]nonane in the presence of potassium iodide (KI) and potassium carbonate (K₂CO₃) in acetonitrile achieves coupling, forming the target compound’s backbone.

Alkaline Hydrolysis and Acylation

Hydrolysis of Cyano Precursors

Patent CN1194971C describes an improved process for synthesizing diazaspiro compounds via alkaline hydrolysis. Starting from a cyano-substituted precursor (e.g., 2-cyano-1,3-diazaspiro[4.4]nonan-4-one), hydrolysis under basic conditions replaces the nitrile group with a carbonyl. Using barium hydroxide [Ba(OH)₂] in an isopropanol-water mixture (1:2 v/v) at 60°C for 4 hours achieves quantitative conversion while avoiding side reactions common in acidic media.

Post-hydrolysis, acylation with valeryl chloride at −15°C to −10°C introduces the acetyl group. This step requires precise temperature control to prevent diketone formation. The final product is isolated via recrystallization from methanol, yielding 91.2% purity.

Spiro Ring Functionalization via Alkylation

N-Alkylation of Diazaspiro Intermediates

A two-step alkylation strategy is employed to attach the ethanone moiety. First, the spiroamine intermediate undergoes deprotonation with sodium hydride (NaH) in tetrahydrofuran (THF), forming a reactive amide. Subsequent treatment with acetyl chloride or acetic anhydride introduces the acetyl group at the N2 position.

Alternatively, methyl iodide (MeI) in methanol with K₂CO₃ as a base facilitates N-methylation. While this method is efficient for smaller alkyl groups, bulkier acylating agents require polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

MethodKey ReagentsConditionsYield (%)Purity (%)Source
Biginelli CyclizationNBS, KI, K₂CO₃CH₃CN, 80°C, 12h6598
Alkaline HydrolysisBa(OH)₂, valeryl chloridei-PrOH/H₂O, 60°C9199
N-AlkylationNaH, acetyl chlorideTHF, 0°C, 2h7897

The alkaline hydrolysis route offers superior yield and purity, likely due to milder conditions that minimize decomposition. However, the Biginelli method provides modularity for introducing diverse substituents at the C6 position.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Replacing acetonitrile with dimethyl sulfoxide (DMSO) in coupling reactions increases reaction rates but complicates purification due to high boiling points. Similarly, elevating temperatures beyond 80°C in cyclization steps accelerates byproduct formation, reducing yields by 15–20%.

Catalytic Enhancements

Incorporating phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems. For instance, TBAB boosts the coupling efficiency between brominated intermediates and spiroamines from 65% to 82% under identical conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Amines.

  • Substitution: Substituted spirocyclic compounds.

Scientific Research Applications

Scientific Research Applications

1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone has demonstrated potential in several key areas:

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that derivatives of this compound exhibit promising activity against various diseases. For example, studies show its interaction with sigma receptors, which are implicated in pain modulation and other physiological processes .
  • Analgesic Effects : Compounds derived from this scaffold have shown significant analgesic properties in animal models, particularly in alleviating neuropathic pain.

Biological Research

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens, although further research is required to establish efficacy.
  • Bone Health Studies : Certain derivatives have been investigated for their ability to inhibit osteoclast activity, suggesting a potential role in preventing bone loss without affecting bone formation .

Materials Science

  • Advanced Materials Development : The unique mechanical and thermal properties of 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone make it a valuable target for creating new materials with specific characteristics suitable for industrial applications.

Case Study 1: Analgesic Properties

A study demonstrated that a derivative of 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone exhibited high binding affinity for sigma receptors (S1R and S2R), suggesting its potential as an analgesic agent. The compound showed significant pain relief in animal models, indicating its therapeutic promise in pain management .

CompoundBinding Affinity (nM)Primary Activity
AD2583.5 (S1R)Analgesic
AD2592.6 (S2R)Analgesic

Case Study 2: Bone Health

Research into the effects of certain diazaspiro compounds on osteoclast activity revealed that they could inhibit both mouse and human osteoclast activities effectively. Notably, one compound prevented pathological bone loss in ovariectomized mice without impairing bone formation, marking it as a lead molecule for developing anti-osteoporotic drugs .

CompoundEffect on OsteoclastsBone Formation Impact
E197InhibitoryNo impact
E202InhibitoryNo impact

Mechanism of Action

The mechanism by which 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Variations in Spiro Ring Size

(a) 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives
  • Structure : These derivatives replace the spiro[4.4] system with a smaller spiro[3.5] ring and introduce an acryloyl group.
  • Biological Activity: These compounds act as covalent inhibitors of the KRAS G12C mutation, a key oncogenic driver in non-small cell lung cancer. The acryloyl group forms a covalent bond with cysteine residues in the KRAS switch-II pocket, enhancing inhibitory potency .
  • Key Findings: Compound 7b (a derivative) demonstrated high metabolic stability and dose-dependent antitumor efficacy in xenograft models .
(b) tert-Butyl 2,7-Diazaspiro[4.4]nonane-2-carboxylate Oxalate
  • Structure: Features a tert-butyloxycarbonyl (Boc) protecting group on the diazaspiro[4.4]nonane core.
  • Application : Used as an intermediate in synthesizing spirocyclic amines for drug discovery. The Boc group enhances solubility during synthetic steps .

Functional Group Modifications on the Diazaspiro[4.4]nonane Core

(a) 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one (I)
  • Structure : Substitutes the acetyl group with a benzyl moiety.
  • Synthesis : Prepared via methods involving pyrrolidine derivatives, highlighting the versatility of the spiro scaffold for introducing diverse substituents .
(b) rac-7-Benzyl-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one (9a)
  • Structure : Incorporates both benzyl and 3-fluorophenyl groups.
  • Biological Activity : Evaluated for osteoclast inhibition, demonstrating the scaffold’s applicability in bone-related disorders .
(c) 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone Hydrochloride
  • Structure: A spiro[3.5] analog with an ethanone group, commercially available as a hydrochloride salt.
  • Use : Highlights the importance of salt forms in improving compound stability and bioavailability .

Pharmacological and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Target/Activity Key Findings Reference
1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone Diazaspiro[4.4]nonane Ethanone Not explicitly reported Structural intermediate
KRAS G12C Inhibitor (7b) Diazaspiro[3.5]nonane Acryloyl amine KRAS G12C mutation Tumor regression in xenografts
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one Diazaspiro[4.4]nonane Benzyl Osteoclast activation Preclinical inhibition of bone resorption
2-Ethyl-2,7-diazaspiro[4.4]nonane Diazaspiro[4.4]nonane Ethyl Not reported Laboratory research use

Key Structural and Functional Differences

For example, the spiro[3.5] system in KRAS inhibitors allows optimal fit into the switch-II pocket . Spiro[4.4] compounds are more prevalent in osteoclast and neurological applications due to their conformational flexibility .

Substituent Effects: Ethanone vs. Acryloyl: The ethanone group in the target compound may serve as a synthetic precursor, while acryloyl derivatives enable covalent target engagement . Benzyl/Phenyl Groups: Enhance lipophilicity and target affinity, as seen in osteoclast inhibitors .

Safety and Stability: Derivatives like 2-Ethyl-2,7-diazaspiro[4.4]nonane are classified as low hazard for laboratory use , whereas acryloyl-containing KRAS inhibitors require careful handling due to reactive moieties .

Biological Activity

1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₇H₁₃N₂O
  • Molecular Weight : 139.19 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Anticancer Properties

Research indicates that derivatives of diazaspiro compounds, including 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone, exhibit significant anticancer activity. A notable study demonstrated that related compounds act as covalent inhibitors against the KRAS G12C mutation, which is prevalent in various cancers, including lung cancer. These inhibitors bind to specific sites on the KRAS protein, effectively blocking its activity and leading to reduced tumor growth in xenograft mouse models .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis and protein function.

The biological activity of 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways that are crucial for cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity, affecting signaling pathways that lead to cell survival or apoptosis.

Case Study 1: KRAS G12C Inhibition

A series of diazaspiro derivatives were synthesized and evaluated for their ability to inhibit KRAS G12C. The lead compound demonstrated a dose-dependent antitumor effect in an NCI-H1373 xenograft model, showcasing the potential for clinical application in treating solid tumors associated with this mutation .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Data Tables

Biological Activity Effect Reference
Anticancer (KRAS G12C)Inhibition of tumor growth
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Question

  • Spectroscopy : Use 1H^1H-NMR to confirm the spirocyclic structure (e.g., characteristic peaks for N–H at δ 1.5–2.5 ppm and carbonyl C=O at ~170 ppm). IR spectroscopy can validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA. Molecular dynamics simulations can assess conformational stability .

How does the position of nitrogen atoms in 2,7-diazaspiro compounds influence their reactivity compared to analogs like 1,7-diazaspiro[4.4]nonan-2-one?

Intermediate Research Question
The 2,7-diazaspiro configuration creates a rigid bicyclic structure, enhancing stereochemical control in reactions. Compared to 1,7-analogs, the nitrogen at position 2 increases nucleophilicity, favoring alkylation or acylation reactions. For example, 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone exhibits higher reactivity in SN2 substitutions due to reduced steric hindrance .

What methodologies are used to evaluate the biological activity of 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone derivatives, such as osteoclast inhibition or sigma receptor binding?

Advanced Research Question

  • Osteoclast Inhibition : Preclinical assays involve treating murine osteoclasts with derivatives and measuring tartrate-resistant acid phosphatase (TRAP) activity. IC₅₀ values are determined via dose-response curves (e.g., compound E211 in showed sub-micromolar activity).
  • Sigma Receptor Binding : Radioligand displacement assays using 3H^3H-DTG or 3H^3H-(+)-pentazocine quantify affinity. Derivatives with 2,7-diazaspiro scaffolds have shown Kᵢ values <100 nM for σ₁ receptors .

How can QSAR and molecular docking predict the bioactivity of 1-(2,7-Diazaspiro[4.4]nonan-2-yl)ethanone derivatives?

Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors can predict pharmacokinetic properties. Molecular docking (AutoDock Vina, Glide) into σ₁ receptor crystal structures (PDB: 5HK1) identifies key interactions (e.g., hydrogen bonding with Glu172 and hydrophobic contacts with Leu196). Validation via MD simulations ensures binding stability .

What reaction mechanisms dominate in the functionalization of the diazaspiro core, such as oxidation or substitution?

Intermediate Research Question

  • Oxidation : The ketone group undergoes Baeyer-Villiger oxidation with mCPBA to form lactones.
  • Substitution : The spirocyclic amines react with alkyl halides (e.g., benzyl bromide) in basic conditions (K₂CO₃/DMF) via SN2 pathways. Steric effects from the spiro structure can slow reactions compared to linear analogs .

How are 2,7-diazaspiro derivatives applied in preclinical studies for neurodegenerative diseases?

Advanced Research Question
Derivatives like 5b () act as σ₁ receptor agonists, showing neuroprotective effects in murine models of Parkinson’s disease. In vivo efficacy is assessed via rotarod tests and dopamine level measurements in striatal tissue. Pharmacokinetic studies (oral bioavailability >50%) and blood-brain barrier penetration (logBB >0.3) are critical for lead optimization .

What strategies improve the ligand efficiency of 2,7-diazaspiro scaffolds in drug design?

Advanced Research Question

  • Fragment-Based Design : Replace bulky substituents with bioisosteres (e.g., substituting phenyl with pyridyl) to reduce molecular weight while maintaining affinity.
  • Salt Formation : Hydrochloride salts (e.g., 2,7-diazaspiro[4.4]nonan-1-one hydrochloride) enhance solubility (>10 mg/mL in PBS) without altering target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.